molecular formula C26H16Cl4N2 B11532719 N,N'-bis[(E)-(3,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-(3,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B11532719
M. Wt: 498.2 g/mol
InChI Key: KFYGINPWZKAPCX-UHFFFAOYSA-N
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Description

(E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Schiff Base: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with 4’-amino-[1,1’-biphenyl]-4-ylamine under acidic conditions to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the desired imine compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the choice of solvents, catalysts, and reaction conditions to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups but different functional groups.

    Biphenyl Derivatives: Compounds with similar biphenyl structures but different substituents.

Uniqueness

(E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine is unique due to its specific combination of dichlorophenyl and biphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H16Cl4N2

Molecular Weight

498.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[4-[4-[(3,4-dichlorophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H16Cl4N2/c27-23-11-1-17(13-25(23)29)15-31-21-7-3-19(4-8-21)20-5-9-22(10-6-20)32-16-18-2-12-24(28)26(30)14-18/h1-16H

InChI Key

KFYGINPWZKAPCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Cl)Cl)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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